(5Z)-2-(4-chloroanilino)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, chlorobenzyl, and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid
Uniqueness
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H16Cl2N2O2S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-17-9-11-18(12-10-17)26-23-27-22(28)21(30-23)13-15-5-2-4-8-20(15)29-14-16-6-1-3-7-19(16)25/h1-13H,14H2,(H,26,27,28)/b21-13- |
InChI Key |
OKHZSSQEOPHRNO-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl |
Origin of Product |
United States |
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